![molecular formula C11H12N2O6S2 B14397118 Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate CAS No. 89846-96-8](/img/structure/B14397118.png)
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a disulfanyl group, which consists of two sulfur atoms bonded together, and a dinitrophenyl group, which is a benzene ring substituted with two nitro groups.
Vorbereitungsmethoden
The synthesis of Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the disulfide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce disulfide bonds into molecules.
Biology: The compound can be used to study the effects of disulfide bonds on protein structure and function.
Medicine: Research into its potential use as a prodrug, where the disulfide bond can be cleaved in the body to release active therapeutic agents.
Wirkmechanismus
The mechanism by which Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate exerts its effects involves the cleavage of the disulfide bond. This cleavage can occur under reducing conditions, releasing the thiol group, which can then interact with various molecular targets. The dinitrophenyl group can also participate in electron transfer reactions, affecting the redox state of the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-mercaptopropanoate: Lacks the disulfide and dinitrophenyl groups, making it less reactive in certain contexts.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but lacks the ester and disulfide functionalities.
Ethyl acetate: A simple ester without the additional functional groups, used primarily as a solvent
Eigenschaften
CAS-Nummer |
89846-96-8 |
|---|---|
Molekularformel |
C11H12N2O6S2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate |
InChI |
InChI=1S/C11H12N2O6S2/c1-2-19-11(14)5-6-20-21-10-4-3-8(12(15)16)7-9(10)13(17)18/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
GWTCFBCIDHUCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


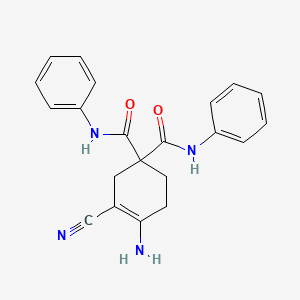
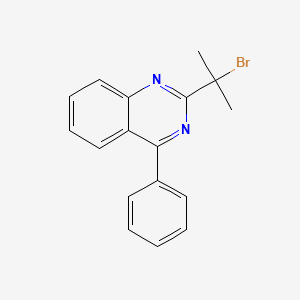
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
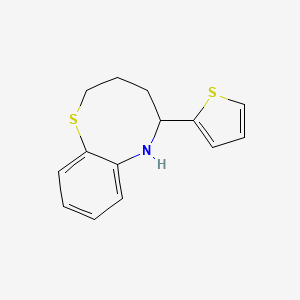
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
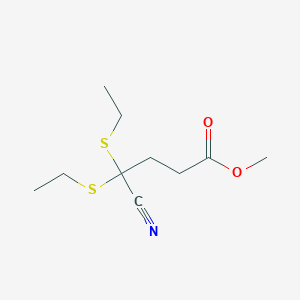
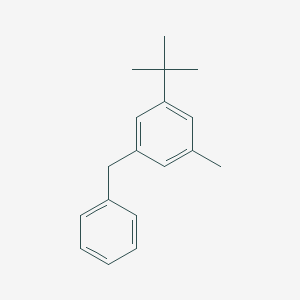
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
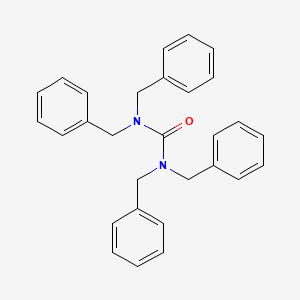
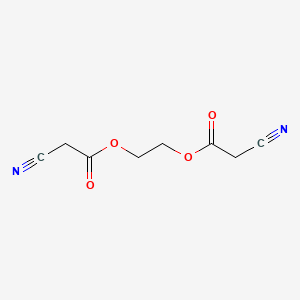
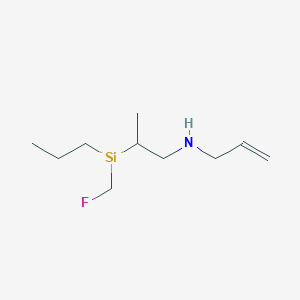
![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)
